Cas no 63791-75-3 (4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)-)

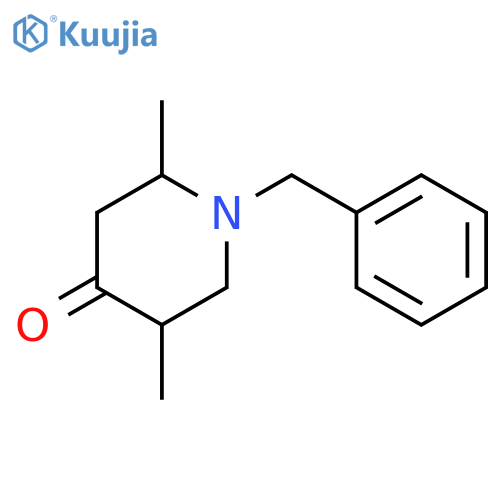

63791-75-3 structure

商品名:4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)-

4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)-

- 1-benzyl-2,5-dimethylpiperidin-4-one

- EN300-78838

- CS-0261526

- SB43904

- DTXSID90484517

- 63791-75-3

-

- MDL: MFCD00480734

- インチ: InChI=1S/C14H19NO/c1-11-9-15(12(2)8-14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3

- InChIKey: GALZSXMMVXOBQW-UHFFFAOYSA-N

- ほほえんだ: CC1CN(CC2=CC=CC=C2)C(C)CC1=O

計算された属性

- せいみつぶんしりょう: 217.14677

- どういたいしつりょう: 217.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

- PSA: 20.31

4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-78838-5.0g |

1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |

63791-75-3 | 95% | 5.0g |

$2525.0 | 2023-02-12 | |

| Enamine | EN300-78838-0.25g |

1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |

63791-75-3 | 95% | 0.25g |

$431.0 | 2023-02-12 | |

| Enamine | EN300-78838-10.0g |

1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |

63791-75-3 | 95% | 10.0g |

$3746.0 | 2023-02-12 | |

| 1PlusChem | 1P00IBQK-50mg |

4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- |

63791-75-3 | 95% | 50mg |

$303.00 | 2024-04-22 | |

| 1PlusChem | 1P00IBQK-1g |

4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- |

63791-75-3 | 95% | 1g |

$1139.00 | 2024-04-22 | |

| Enamine | EN300-78838-0.05g |

1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |

63791-75-3 | 95% | 0.05g |

$202.0 | 2023-02-12 | |

| Enamine | EN300-78838-2.5g |

1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |

63791-75-3 | 95% | 2.5g |

$1707.0 | 2023-02-12 | |

| Enamine | EN300-78838-0.1g |

1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |

63791-75-3 | 95% | 0.1g |

$301.0 | 2023-02-12 | |

| Enamine | EN300-78838-1.0g |

1-benzyl-2,5-dimethylpiperidin-4-one, Mixture of diastereomers |

63791-75-3 | 95% | 1.0g |

$871.0 | 2023-02-12 | |

| 1PlusChem | 1P00IBQK-500mg |

4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- |

63791-75-3 | 95% | 500mg |

$902.00 | 2024-04-22 |

4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)- 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

63791-75-3 (4-Piperidinone, 2,5-dimethyl-1-(phenylmethyl)-) 関連製品

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量